molecular formula C13H9O3P B101325 5-Hydroxy-5-oxoacridophosphin-10-one CAS No. 18593-26-5

5-Hydroxy-5-oxoacridophosphin-10-one

Cat. No. B101325
CAS RN: 18593-26-5
M. Wt: 244.18 g/mol
InChI Key: ARBQQRUKXDYKOF-UHFFFAOYSA-N
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Description

5-Hydroxy-5-oxoacridophosphin-10-one, also known as HOA-10, is a heterocyclic compound that belongs to the family of acridine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Mechanism Of Action

The mechanism of action of 5-Hydroxy-5-oxoacridophosphin-10-one is not fully understood. However, it has been shown to interact with DNA and inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. 5-Hydroxy-5-oxoacridophosphin-10-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

5-Hydroxy-5-oxoacridophosphin-10-one has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-Hydroxy-5-oxoacridophosphin-10-one has been shown to exhibit antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Hydroxy-5-oxoacridophosphin-10-one in lab experiments is its high selectivity towards cancer cells. This makes it a promising candidate for developing anticancer drugs. However, one of the limitations of using 5-Hydroxy-5-oxoacridophosphin-10-one in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 5-Hydroxy-5-oxoacridophosphin-10-one. One potential direction is to further investigate its anticancer activity and develop it into a drug for treating cancer. Another potential direction is to explore its potential use as a fluorescent probe for detecting DNA damage. Additionally, further research can be done to investigate its potential use as a catalyst in organic synthesis.

Synthesis Methods

There are several methods for synthesizing 5-Hydroxy-5-oxoacridophosphin-10-one, including the reaction of 2-chloroacridine with triethyl phosphite, the reaction of 2-aminoacridine with diethyl chlorophosphate, and the reaction of 2-aminoacridine with triethyl phosphite. The most commonly used method for synthesizing 5-Hydroxy-5-oxoacridophosphin-10-one is the reaction of 2-chloroacridine with triethyl phosphite in the presence of a base, such as sodium hydride or potassium tert-butoxide. This method yields 5-Hydroxy-5-oxoacridophosphin-10-one with a high yield and purity.

Scientific Research Applications

5-Hydroxy-5-oxoacridophosphin-10-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 5-Hydroxy-5-oxoacridophosphin-10-one has also been studied for its potential use as a fluorescent probe for detecting DNA damage. In addition, 5-Hydroxy-5-oxoacridophosphin-10-one has been investigated for its potential use as a catalyst in organic synthesis.

properties

CAS RN

18593-26-5

Product Name

5-Hydroxy-5-oxoacridophosphin-10-one

Molecular Formula

C13H9O3P

Molecular Weight

244.18 g/mol

IUPAC Name

5-hydroxy-5-oxoacridophosphin-10-one

InChI

InChI=1S/C13H9O3P/c14-13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)13/h1-8H,(H,15,16)

InChI Key

ARBQQRUKXDYKOF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3P2(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3P2(=O)O

synonyms

5-Hydroxy-10-oxo-5H-acridophosphine 5-oxide

Origin of Product

United States

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